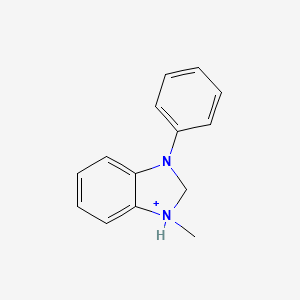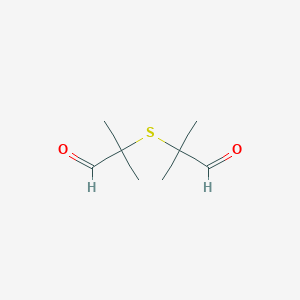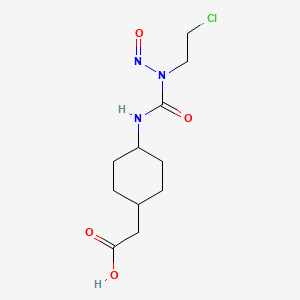
1,4-Diphenylnaphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols This compound features a naphthalene ring system substituted with two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,4-diphenylnaphthalene using oxidizing agents such as lead tetra-acetate. This reaction typically proceeds through the formation of an intermediate quinone, which is then reduced to yield the desired diol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and oxidation-reduction reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,4-diphenyl-2,3-naphthoquinone.
Reduction: Reduction reactions can convert the quinone intermediates back to the diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Lead tetra-acetate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Major Products
Substituted Derivatives: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1,4-Diphenylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications are still under investigation.
Mecanismo De Acción
The mechanism of action of 1,4-diphenylnaphthalene-2,3-diol involves its ability to undergo redox reactions, forming quinones and other reactive intermediates. These intermediates can interact with various molecular targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-2,3-naphthoquinone: This compound is an oxidized form of 1,4-diphenylnaphthalene-2,3-diol and shares similar structural features.
Other Naphthalenediols: Compounds such as 1,2-naphthalenediol and 1,4-naphthalenediol have similar diol functionalities but differ in the position of the hydroxyl groups.
Propiedades
Número CAS |
52457-58-6 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
Clave InChI |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)

![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)


![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)


